Ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate
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Overview
Description
Ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of phenoxyacetic acid and contains both an amino group and a chloro group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate typically involves the reaction of 2-amino-4-chlorophenol with ethyl acrylate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the acrylate ester, resulting in the formation of the desired product.
Starting Materials: 2-amino-4-chlorophenol and ethyl acrylate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and neutralization with an acid. The product is then extracted and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to form the corresponding phenol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding phenol.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-(2-amino-4-methoxyphenoxy)prop-2-enoate: This compound has a methoxy group instead of a chloro group, which can affect its reactivity and biological activity.
Ethyl 3-(2-amino-4-bromophenoxy)prop-2-enoate: The presence of a bromo group can lead to different chemical and biological properties compared to the chloro derivative.
Ethyl 3-(2-amino-4-nitrophenoxy)prop-2-enoate: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
917872-60-7 |
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Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C11H12ClNO3/c1-2-15-11(14)5-6-16-10-4-3-8(12)7-9(10)13/h3-7H,2,13H2,1H3 |
InChI Key |
WHLNCSPRKPKXPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=COC1=C(C=C(C=C1)Cl)N |
Origin of Product |
United States |
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